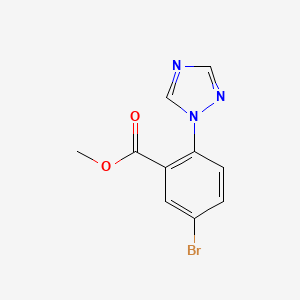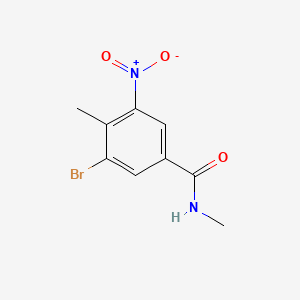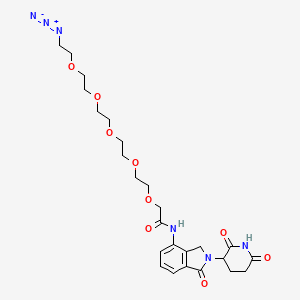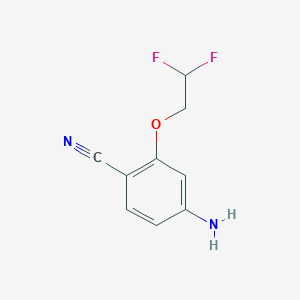
3-(Difluoromethoxy)-5-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethoxy)-5-nitrophenol is an organic compound characterized by the presence of a difluoromethoxy group and a nitro group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-5-nitrophenol typically involves the introduction of the difluoromethoxy group and the nitro group onto a phenol ring. One common method involves the reaction of 3-hydroxy-5-nitrophenol with difluoromethylating agents under specific conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)-5-nitrophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the difluoromethoxy group under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Aminophenols
Substitution: Substituted phenols with various functional groups.
Scientific Research Applications
3-(Difluoromethoxy)-5-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)-5-nitrophenol involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites. The difluoromethoxy group can enhance the compound’s binding affinity and specificity, while the nitro group can participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethoxy)-5-nitrophenol: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
3-(Methoxy)-5-nitrophenol: Contains a methoxy group instead of a difluoromethoxy group.
3-(Chloromethoxy)-5-nitrophenol: Contains a chloromethoxy group instead of a difluoromethoxy group.
Uniqueness
3-(Difluoromethoxy)-5-nitrophenol is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C7H5F2NO4 |
|---|---|
Molecular Weight |
205.12 g/mol |
IUPAC Name |
3-(difluoromethoxy)-5-nitrophenol |
InChI |
InChI=1S/C7H5F2NO4/c8-7(9)14-6-2-4(10(12)13)1-5(11)3-6/h1-3,7,11H |
InChI Key |
WROBLEYAYDJFSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1O)OC(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


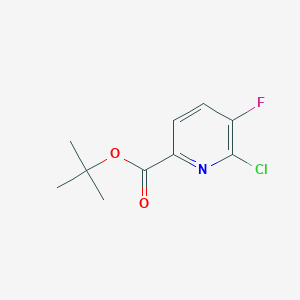
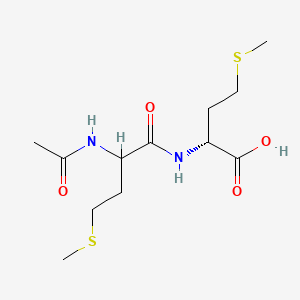
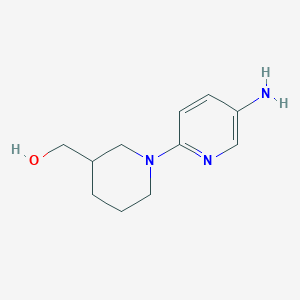
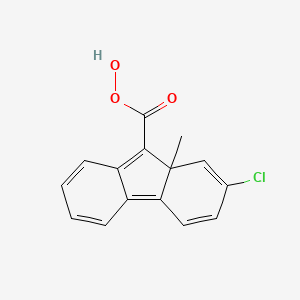
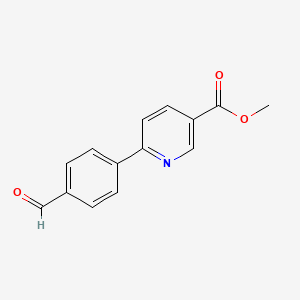
![(R)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate](/img/structure/B14764705.png)

